5-(Azetidin-3-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole
Description
5-(Azetidin-3-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3- and 5-positions with a 3-methoxyphenyl group and an azetidin-3-yl moiety, respectively. The 3-methoxyphenyl substituent contributes electron-donating effects and modulates lipophilicity, making this compound a candidate for drug discovery, particularly in oncology and neurology .
Properties
Molecular Formula |
C12H13N3O2 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H13N3O2/c1-16-10-4-2-3-8(5-10)11-14-12(17-15-11)9-6-13-7-9/h2-5,9,13H,6-7H2,1H3 |
InChI Key |
GSCQDOIIESSZJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C3CNC3 |
Origin of Product |
United States |
Biological Activity
The compound 5-(Azetidin-3-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, anti-inflammatory, and analgesic effects, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 253.71 g/mol. The compound features an azetidine ring and an oxadiazole moiety which contribute to its biological properties.
1. Antimicrobial Activity
Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. A study highlighted the effectiveness of various oxadiazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of key enzymes involved in bacterial cell wall synthesis.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| 5-Azetidin-3-yl-3-(3-methoxyphenyl)-1,2,4-oxadiazole | S. aureus | 8 | |
| 5-Azetidin-3-yl-3-(3-methoxyphenyl)-1,2,4-oxadiazole | E. coli | 16 |
2. Anticancer Activity
Several studies have reported on the anticancer potential of oxadiazole derivatives. The compound has shown promising results in inhibiting the proliferation of cancer cells in vitro. For instance, it was tested against various human cancer cell lines such as HepG2 (liver), A2780 (ovarian), and MCF7 (breast) with notable cytotoxic effects .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5-Azetidin-3-yl-3-(3-methoxyphenyl)-1,2,4-oxadiazole | HepG2 | 10 | |
| 5-Azetidin-3-yl-3-(3-methoxyphenyl)-1,2,4-oxadiazole | MCF7 | 15 |
3. Anti-inflammatory and Analgesic Effects
The anti-inflammatory activity of oxadiazoles has been documented in various studies. Compounds containing the oxadiazole ring have demonstrated inhibition of inflammatory mediators such as TNF-alpha and IL-6 in cellular models . Moreover, analgesic properties were observed in animal models where pain responses were significantly reduced following administration of these compounds.
Case Studies
Case Study 1: Antitubercular Activity
Dhumal et al. (2016) investigated a series of oxadiazole derivatives for their antitubercular activity against Mycobacterium tuberculosis. The study revealed that certain compounds exhibited significant inhibition of bacterial growth both in active and dormant states . Molecular docking studies indicated strong binding affinities to the enoyl reductase enzyme involved in fatty acid biosynthesis.
Case Study 2: Neuroprotective Effects
Research by Desai et al. (2018) explored the neuroprotective effects of oxadiazole derivatives. The study found that specific compounds not only inhibited neuroinflammation but also protected neuronal cells from oxidative stress-induced damage . This opens avenues for further exploration in neurodegenerative disease treatment.
Scientific Research Applications
Anti-Alzheimer's Disease Potential
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including 5-(Azetidin-3-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole, in the treatment of Alzheimer's disease (AD). These compounds exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes involved in the breakdown of acetylcholine—a neurotransmitter crucial for memory and learning.
A study reported that several synthesized oxadiazole derivatives demonstrated IC50 values for AChE inhibition ranging from 0.00098 to 0.07920 µM, outperforming established drugs like donepezil (IC50 = 0.12297 µM) . This suggests that these compounds could serve as effective alternatives or adjuncts to current AD therapies.
MAO Inhibition
In addition to cholinesterase inhibition, some derivatives of this compound have shown promising results as monoamine oxidase (MAO) inhibitors. The ability to inhibit MAO-A and MAO-B can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are often depleted in neurodegenerative conditions .
Mechanistic Pathways
The mechanisms through which these oxadiazole derivatives exert their effects include:
- Cholinesterase Inhibition : Enhancing acetylcholine levels by inhibiting its breakdown.
- Antioxidant Activity : Protecting neuronal cells from oxidative stress.
- MAO Inhibition : Increasing neurotransmitter availability by inhibiting their degradation.
Structure-Activity Relationship (SAR)
The structural modifications on the oxadiazole core significantly influence the biological activity of these compounds. For instance:
| Compound | Substituent | IC50 (µM) | Target |
|---|---|---|---|
| 5a | 4-Methoxyphenyl | 0.00098 | AChE |
| 4c | Benzyl | 117.43 | MAO-B |
| 1b | Phenyl | 47.25 | MAO-A |
This table illustrates how different substituents can enhance or diminish the potency against specific targets .
Safety and Toxicity Profiles
Safety evaluations have indicated that many synthesized oxadiazole derivatives exhibit low toxicity levels, making them suitable candidates for further development into therapeutic agents . Compounds were found to provide significant protection against induced lysis in human red blood cells (HRBCs), underscoring their potential as safe drug candidates.
Synthesis and Evaluation
In a recent research project, a series of novel oxadiazole derivatives were synthesized and evaluated for their anti-Alzheimer's properties through a series of in vitro assays . The results demonstrated that certain derivatives not only inhibited AChE but also showed antioxidant properties that could contribute to neuroprotection.
Clinical Implications
The promising results from preclinical studies suggest that further clinical investigations are warranted to explore the therapeutic efficacy of these compounds in human subjects suffering from neurodegenerative diseases such as Alzheimer's .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The following table summarizes key structural features and properties of 5-(Azetidin-3-yl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole and related compounds:
Key Observations :
- Lipophilicity : The trifluoromethylphenyl analogue (C₁₂H₁₀F₃N₃O) exhibits higher lipophilicity than the methoxyphenyl derivative due to the electron-withdrawing CF₃ group, which enhances membrane permeability .
- Solubility : The 2-methoxyethyl-substituted compound (C₈H₁₄ClN₃O₂) shows improved aqueous solubility, attributed to the polar ether group .
Anticancer Potential
- Parent Compound : The 3-methoxyphenyl group may interact with hydrophobic pockets in enzymes or receptors, similar to 3-aryl-5-aryl-1,2,4-oxadiazoles reported as apoptosis inducers .
- Trifluoromethylphenyl Analogue : The CF₃ group in C₁₂H₁₀F₃N₃O could enhance activity against drug-resistant cancers by resisting metabolic degradation .
- Borane Complex (59) : The quinuclidine-borane complex may target α7 nicotinic acetylcholine receptors, relevant in neurodegenerative diseases and cancer .
Neurological Targets
Preparation Methods
Classical Amidoxime-Carboxylic Acid Derivative Cyclization
The Tiemann-Krüger method remains foundational, utilizing amidoximes (1 ) and acyl chlorides (2 ) under basic conditions (Scheme 1):
Optimized Conditions :
Limitations : Low yields due to competing side reactions and purification challenges.
Microwave-Assisted Synthesis
Microwave irradiation (MWI) enhances reaction efficiency (Table 1):
| Entry | Substrate | Conditions | Time | Yield |
|---|---|---|---|---|
| 1 | 3-Methoxybenzamidoxime | NHF/AlO, MWI | 5 min | 89% |
| 2 | Azetidine-3-carboxamide | KCO, MWI | 8 min | 78% |
Advantages :
Introduction of the 3-Methoxyphenyl Group
Electrophilic Aromatic Substitution
3-Methoxybenzoyl chloride (3 ) reacts with amidoximes to form 3-(3-methoxyphenyl)-1,2,4-oxadiazole (4 ) (Scheme 2):
Challenges :
-
Ortho/meta selectivity : Electron-donating methoxy groups direct electrophiles to para/ortho positions, necessitating meta-substituted precursors.
-
Solution : Use pre-functionalized 3-methoxybenzoyl chloride synthesized via Friedel-Crafts acylation of anisole.
Azetidin-3-yl Moiety Incorporation
Azetidin-2-one Intermediate Synthesis
Azetidin-3-yl groups are introduced via Staudinger reactions or cyclization (Scheme 3):
-
Chloroacetyl chloride reacts with Schiff bases (5 ) under basic conditions to form azetidin-2-ones (6 ).
-
Reduction : Azetidin-2-one (6 ) is reduced to azetidine (7 ) using LiAlH.
Conditions :
Final Coupling and Purification
Nucleophilic Substitution
The azetidine nitrogen attacks the C5 position of 3-(3-methoxyphenyl)-1,2,4-oxadiazole (4 ) (Scheme 4):
Optimized Parameters :
Chromatographic Purification
Alternative Synthetic Routes
One-Pot Tandem Synthesis
Baykov et al.’s superbase method (NaOH/DMSO) enables one-pot formation (Scheme 5):
Q & A
Advanced Research Question
- Thermogravimetric Analysis (TGA) : Assesses thermal decomposition profiles .
- HPLC-MS Monitoring : Tracks degradation products in simulated biological fluids (e.g., PBS at pH 7.4) .
- DSC (Differential Scanning Calorimetry) : Measures phase transitions and stability ranges .
How can computational methods guide the design of derivatives with improved efficacy?
Advanced Research Question
- Molecular Docking : Predicts binding affinities to targets like α7 nicotinic receptors or TIP47 .
- DFT Calculations : Models reaction pathways for substituent introduction (e.g., regioselective hydrogenation in superelectrophilic conditions) .
- ADMET Prediction : Estimates absorption, distribution, and toxicity using software like SwissADME .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
